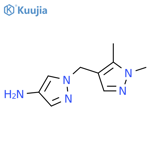

6-amminopurine

6-Aminopurine is a nucleoside analog derived from purine, an essential component of DNA and RNA. It contains an amino group attached to the 6-position of the purine ring. This compound plays a significant role in various chemical research areas due to its structural similarity to adenosine and its potential as a tool for studying purine metabolism and gene regulation.

In biological systems, 6-aminopurine can interfere with normal purine metabolism by competitively inhibiting xanthine oxidase, an enzyme involved in the degradation of purines. This inhibition leads to the accumulation of hypoxanthine and adenine within cells. Consequently, it is often used as a mutagenic agent and a tool for studying the effects of purines on cellular processes.

In medicinal chemistry, 6-aminopurine derivatives are also important in drug development, particularly in the treatment of certain types of cancer where abnormal purine metabolism can be targeted. Its applications extend to laboratory research, including studies on nucleotide biosynthesis and signaling pathways in cells.

Overall, 6-aminopurine serves as a versatile reagent and model compound with wide-ranging implications for biochemical, pharmacological, and pharmaceutical investigations.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

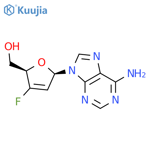

|

N-Benzyl-9H-purin-6-amine hydrochloride | 162714-86-5 | C12H12ClN5 |

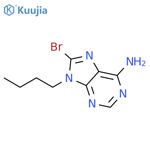

|

Eritadenine | 23918-98-1 | C9H11N5O4 |

|

2-[(9H-purin-6-yl)amino]acetic acid | 10082-93-6 | C7H7N5O2 |

|

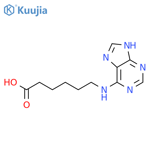

Hexanoic acid,6-(9H-purin-6-ylamino)- | 31918-50-0 | C11H15N5O2 |

|

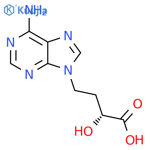

(αR)-6-Amino-α-hydroxy-9H-purine-9-butanoic acid | 31701-90-3 | C9H11N5O3 |

|

9H-Purine-9-propanoicacid, a,6-diamino- | 23513-76-0 | C8H10N6O2 |

|

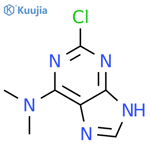

2-Chloro-N,N-dimethyl-9H-purin-6-amine | 100960-20-1 | C7H8ClN5 |

|

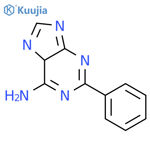

9H-Purin-6-amine,2-phenyl- | 1501-45-7 | C11H9N5 |

|

Adenosine,2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (9CI) | 121850-90-6 | C10H10FN5O2 |

|

9H-Purin-6-amine,8-bromo-9-butyl- | 202136-43-4 | C9H12BrN5 |

Letteratura correlata

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

Fornitori consigliati

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati